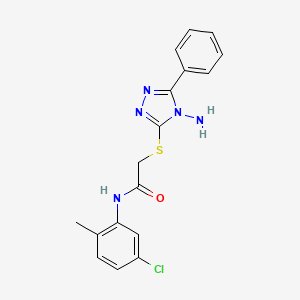

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a phenyl group, which is a benzene ring attached to the triazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves the following steps:

Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: : This can be achieved by reacting phenylhydrazine with formic acid and thiourea under reflux conditions.

Thiolation: : The resulting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is then reacted with chloroacetic acid in the presence of a base such as triethylamine to form the thiol derivative.

Coupling Reaction: : The thiol derivative is then coupled with 5-chloro-2-methylphenylamine using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, and the process would be monitored using analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiol group can be oxidized to form a disulfide bond.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

Reduction: : Using reducing agents like tin chloride or iron powder.

Substitution: : Using nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

Disulfides: : Formed from the oxidation of the thiol group.

Amines: : Formed from the reduction of nitro groups.

Substituted Phenyl Compounds: : Formed from substitution reactions on the phenyl ring.

Applications De Recherche Scientifique

Antimicrobial Activity

Synthesis and Testing

Research has demonstrated that derivatives of triazoles, including those containing sulfur, exhibit significant antimicrobial properties. For instance, studies have synthesized various 4-amino-5-phenyl-4H-1,2,4-triazole derivatives and evaluated their effectiveness against bacteria and fungi. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy. Notably, certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Mechanism of Action

The antimicrobial efficacy is often attributed to the ability of triazole compounds to interfere with nucleic acid synthesis in microbial cells. The presence of sulfur in the structure may enhance the interaction with microbial enzymes, leading to increased potency against resistant strains .

Anticancer Properties

Research Findings

Several studies have investigated the anticancer potential of triazole derivatives. For example, compounds derived from 4-amino-5-phenyl-4H-1,2,4-triazole have been tested against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that these compounds exhibit cytotoxic effects with IC50 values comparable to standard chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at specific positions on the triazole ring can significantly influence anticancer activity. For instance, the introduction of electron-withdrawing groups such as chlorine enhances the cytotoxicity against cancer cells by promoting apoptosis .

Other Therapeutic Applications

Antiviral Activity

Triazole derivatives have shown potential as antiviral agents. Compounds similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide have been synthesized and tested for their ability to inhibit viral replication in vitro. These compounds target viral proteases and polymerases, demonstrating efficacy against viruses like HCV and HIV .

Anti-inflammatory Effects

Recent studies suggest that triazole-containing compounds may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses in various models of inflammation .

Summary Table of Biological Activities

| Activity Type | Tested Compounds | Cell Lines/Organisms | IC50 Values |

|---|---|---|---|

| Antimicrobial | Various triazole derivatives | Bacteria (e.g., E. coli, S. aureus) | Varies (µg/mL range) |

| Anticancer | 4-amino derivatives | A549, MCF-7 | ~10–30 µM |

| Antiviral | Triazole derivatives | HCV-infected cell lines | Varies |

| Anti-inflammatory | Triazole-based compounds | In vitro inflammatory models | Varies |

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism would depend on the specific application and target organism.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific structural features, such as the presence of the triazole ring and the chloro-substituted phenyl group. Similar compounds include:

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: : Lacks the chloro-substituted phenyl group.

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide: : Similar structure but without the chlorine atom on the phenyl ring.

These compounds may have different biological activities and industrial applications due to their structural differences.

Activité Biologique

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C19H21N5OS with a molecular weight of approximately 367.47 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio) has been studied for its effectiveness against various bacterial strains. A study demonstrated that triazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Antiviral Activity

The compound's structural similarities to other triazoles have led to investigations into its antiviral potential. Notably, it has shown activity against β-coronaviruses, including SARS-CoV-2. The mechanism involves inhibition of specific kinases such as CSNK2A2, which plays a crucial role in viral replication processes. The compound's triazole moiety enhances its binding affinity to these targets, improving its efficacy in viral assays .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated in vitro against various cancer cell lines, showing promising cytotoxic effects. For instance, it was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are critical regulators of cell death .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic and signaling pathways.

- Interaction with Nucleic Acids : Triazoles can intercalate with DNA or RNA structures, disrupting nucleic acid function and leading to cell death.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives revealed that 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio) exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics .

Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, the compound was tested against SARS-CoV-2 using plaque reduction assays. Results indicated a substantial reduction in viral load at specific concentrations, confirming its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-5-(4-pyridyl)-1,2,4-triazole | Structure | Antifungal |

| 4-Amino-5-cyclohexyl-1,2,4-triazole | Structure | Antitumor |

| 4-Amino-5-(2-bromophenyl)-1,2,4-triazole | Structure | Antimicrobial |

Propriétés

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-7-8-13(18)9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPINKHKJDJPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.